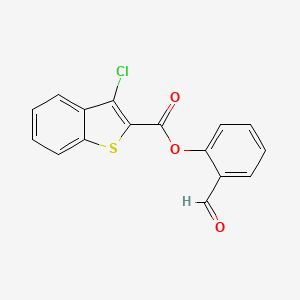![molecular formula C15H14Cl2O3 B5868195 6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5868195.png)
6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one, also known as Clotrimazole, is a synthetic compound that belongs to the class of azoles. It is a broad-spectrum antifungal agent that is used to treat various fungal infections. Clotrimazole has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mecanismo De Acción
6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one works by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. This leads to the disruption of the fungal cell membrane, causing the leakage of intracellular contents and ultimately leading to fungal cell death. 6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one also inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins.
Biochemical and Physiological Effects:
6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. 6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one has also been shown to have an effect on the central nervous system, with some studies suggesting that it may have neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one is its broad-spectrum antifungal activity, making it a useful tool for studying various fungal infections. Additionally, its anti-inflammatory and antitumor properties make it a potential candidate for the treatment of various diseases. However, one limitation of 6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one is its potential for off-target effects, particularly on cytochrome P450 enzymes, which may affect the metabolism of other drugs.
Direcciones Futuras
There are several potential future directions for the study of 6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one. One area of research could be the development of more specific inhibitors of fungal cell membrane synthesis, which may have fewer off-target effects. Additionally, further studies could be conducted to investigate the potential use of 6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one in the treatment of inflammatory diseases and cancer. Finally, studies could be conducted to investigate the potential neuroprotective effects of 6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one and its potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one can be synthesized by the reaction of 3-acetyl-6-chloro-2H-chromen-2-one with 2-chloro-1-(chloromethyl)propene in the presence of a base such as potassium carbonate. The resulting product is then treated with a nucleophile such as sodium hydroxide to yield 6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one. This synthesis method has been optimized to produce high yields of 6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one with minimal impurities.
Aplicaciones Científicas De Investigación
6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of various fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. 6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one has also been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
6-chloro-7-(2-chloroprop-2-enoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3/c1-3-4-10-5-15(18)20-13-7-14(19-8-9(2)16)12(17)6-11(10)13/h5-7H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLFDXODXDHEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5868135.png)


![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5868165.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B5868171.png)
![7-(difluoromethyl)-N-(2-ethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5868173.png)
![ethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5868181.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5868192.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5868198.png)



![methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5868206.png)